2,5-Dibromo-1,4-benzoquinone

Descripción

The exact mass of the compound 2,5-Dibromo-1,4-benzoquinone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,5-Dibromo-1,4-benzoquinone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-Dibromo-1,4-benzoquinone including the price, delivery time, and more detailed information at info@benchchem.com.

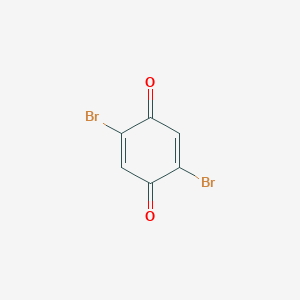

Structure

3D Structure

Propiedades

IUPAC Name |

2,5-dibromocyclohexa-2,5-diene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Br2O2/c7-3-1-5(9)4(8)2-6(3)10/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNPAQJBQOIAPBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)C=C(C1=O)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90337493 | |

| Record name | 2,5-Dibromo-1,4-benzoquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90337493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1633-14-3 | |

| Record name | 2,5-Dibromo-1,4-benzoquinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1633-14-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dibromo-1,4-benzoquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90337493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-Dibromo-1,4-benzoquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 2,5-Dibromo-1,4-benzoquinone from Hydroquinone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2,5-dibromo-1,4-benzoquinone, a valuable intermediate in organic synthesis, starting from the readily available precursor, hydroquinone. The synthesis proceeds through a two-step process involving an initial bromination of hydroquinone to yield 2,5-dibromo-1,4-dihydroxybenzene, followed by an oxidation step to produce the final product. This guide provides detailed experimental protocols, a summary of quantitative data, and a visualization of the reaction pathway.

Reaction Pathway and Mechanism

The synthesis of 2,5-dibromo-1,4-benzoquinone from hydroquinone is a sequential process of electrophilic aromatic substitution (bromination) followed by oxidation. In the first step, hydroquinone is treated with bromine in acetic acid. The hydroxyl groups of hydroquinone are activating ortho-, para-directing groups, leading to the substitution of bromine at the 2 and 5 positions to form 2,5-dibromo-1,4-dihydroxybenzene.

The subsequent oxidation of 2,5-dibromo-1,4-dihydroxybenzene to 2,5-dibromo-1,4-benzoquinone can be achieved using various oxidizing agents. The provided protocol utilizes a catalytic amount of ceric ammonium nitrate (CAN) and tert-Butyl hydroperoxide (TBHP) for an efficient and high-yielding conversion.

Experimental Workflow

The overall experimental workflow for the synthesis is depicted in the following diagram.

Chemical and physical properties of 2,5-Dibromo-1,4-benzoquinone

An In-depth Technical Guide to 2,5-Dibromo-1,4-benzoquinone

This guide provides a comprehensive overview of the chemical and physical properties, synthesis, and reactivity of 2,5-Dibromo-1,4-benzoquinone, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

2,5-Dibromo-1,4-benzoquinone is a halogenated quinone derivative. Its core structure consists of a benzoquinone ring substituted with two bromine atoms at the 2 and 5 positions. This substitution pattern significantly influences its chemical reactivity and physical characteristics.

Table 1: General and Physical Properties of 2,5-Dibromo-1,4-benzoquinone

| Property | Value | Source |

| CAS Number | 1633-14-3 | [1] |

| Molecular Formula | C₆H₂Br₂O₂ | [1][2] |

| Molecular Weight | 265.89 g/mol | [1][2] |

| Appearance | Light yellow to brown powder or crystals | [2][3] |

| Melting Point | 192.0 to 195.0 °C | [3] |

| Boiling Point | 277.3 ± 40.0 °C (Predicted) | [3] |

| Density | 2.400 ± 0.06 g/cm³ (Predicted) | [3] |

| Storage Temperature | 2-8°C | [3] |

Table 2: Computed and Spectroscopic Properties

| Property | Value / Description | Source |

| IUPAC Name | 2,5-dibromocyclohexa-2,5-diene-1,4-dione | [1] |

| SMILES | C1(=O)C=C(Br)C(=O)C=C1Br | [4][5] |

| InChI | InChI=1S/C6H2Br2O2/c7-3-1-5(9)4(8)2-6(3)10/h1-2H | [4][5] |

| ¹H NMR | Spectrum available in DMSO-d6 | [4] |

| ¹³C NMR | Spectrum available | [1] |

| IR Spectrum | KBr disc and nujol mull spectra available | [4][5] |

| Mass Spectrometry | GC-MS data available | [1] |

Experimental Protocols

Synthesis of 2,5-Dibromo-1,4-benzoquinone

A common laboratory-scale synthesis involves a two-step process starting from 1,4-dihydroxybenzene (hydroquinone).[6]

Step 1: Synthesis of 2,5-Dibromo-1,4-dihydroxybenzene

-

Reactants: 1,4-dihydroxybenzene (0.2 mol, 22 g), Bromine (0.4 mol, 64 g), Acetic acid (220 mL).[6]

-

Procedure:

-

Suspend 1,4-dihydroxybenzene in 200 mL of acetic acid.

-

With stirring, add a solution of bromine in 20 mL of acetic acid. The reaction is exothermic.

-

A colorless precipitate should form within approximately 10 minutes.

-

Continue stirring the mixture for 1 hour.

-

Filter the resulting solid and wash it with a small volume of acetic acid.

-

The intermediate, 2,5-Dibromo-1,4-dihydroxybenzene, can be used in the next step without further purification.[6]

-

Step 2: Oxidation to 2,5-Dibromo-1,4-benzoquinone

-

Reactants: 2,5-Dibromo-1,4-dihydroxybenzene (10.0 mmol, 2.67 g), Acetonitrile (50 mL), Water (10 mL), Ceric ammonium nitrate (CAN, 2 mol%), tert-Butyl hydroperoxide (TBHP) in CH₂Cl₂ (2.5 equivalents).[6]

-

Procedure:

-

Dissolve the 2,5-dibromo-1,4-dihydroxybenzene and CAN in a mixture of acetonitrile and water.

-

Add the TBHP solution dropwise over a period of 8 hours.

-

Allow the reaction to proceed for a total of 12 hours.

-

Remove the solvent under vacuum.

-

Dissolve the residue in dichloromethane.

-

Perform an aqueous workup by extracting the organic phase with dilute hydrochloric acid (2 M), water, and saturated sodium bicarbonate solution.

-

Wash the organic phase with a saturated NaCl solution and dry it over MgSO₄.

-

Remove the solvent under vacuum to yield the final product, 2,5-Dibromo-1,4-benzoquinone, as a yellow solid.[6]

-

Reactivity and Further Reactions: Nucleophilic Substitution

Quinones are α,β-unsaturated ketones and are highly reactive, particularly in 1,4-addition (Michael addition) reactions.[7] The bromine atoms on the 2,5-Dibromo-1,4-benzoquinone ring are susceptible to nucleophilic substitution. The electron-withdrawing nature of the bromine atoms and the carbonyl groups makes the ring carbons electrophilic.

Studies comparing the reactivity of 2,5- and 2,6-dihalo-p-benzoquinones with nucleophiles have shown that the 2,5-isomer is significantly more reactive.[8] This enhanced reactivity is due to the synergistic electron withdrawal of the para-positioned halogens, which increases the positive partial charge on the carbon atoms bearing the halogens, making them more prone to nucleophilic attack.[8]

General Protocol for Nucleophilic Substitution (Example: Amination) This protocol is adapted from the synthesis of 2,5-diamino-3,6-dibromo-1,4-benzoquinones.[7]

-

Reactants: A substituted bromo-quinone (e.g., 2,3,5,6-tetrabromo-1,4-benzoquinone), an amino compound (e.g., primary or secondary amine), Ethanol, Glacial Acetic Acid (GAA), Water, Sodium Acetate.

-

Procedure:

-

Prepare a solution of the bromo-quinone in a mixture of ethanol, GAA, and water.

-

Add a small amount of sodium acetate to the stirred solution.

-

Add the desired amino compound to the reaction mixture.

-

Reflux the mixture for approximately 3 hours.

-

Allow the reaction to cool to room temperature overnight.

-

Filter the precipitated product and recrystallize it from a suitable solvent (e.g., GAA or DMSO) to obtain the 2,5-diamino-3,6-dibromo-1,4-benzoquinone derivative.[7]

-

Safety and Hazard Information

2,5-Dibromo-1,4-benzoquinone is classified as a hazardous substance and requires careful handling in a laboratory setting.

Table 3: GHS Hazard Classification

| Hazard Class | Code | Description |

| Skin Corrosion/Irritation | H315 | Causes skin irritation |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation |

Source: Aggregated GHS information from ECHA C&L Inventory.[1]

Handling and First Aid:

-

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.

-

Handling Precautions: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.[9]

-

Skin Contact: If on skin, wash with plenty of soap and water. If irritation occurs, seek medical attention.[9]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[9]

-

Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[9]

-

Ingestion: If swallowed, call a poison center or doctor. Rinse mouth.[9]

Storage:

-

Store in a cool, well-ventilated place. Keep the container tightly closed.[3][9] Recommended storage is between 2-8°C.[3]

References

- 1. 2,5-Dibromo-1,4-benzoquinone | C6H2Br2O2 | CID 543093 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,5-Dibromo-1,4-benzoquinone | CymitQuimica [cymitquimica.com]

- 3. 2,5-DIBROMO-1,4-BENZOQUINONE CAS#: 1633-14-3 [amp.chemicalbook.com]

- 4. 2,5-DIBROMO-1,4-BENZOQUINONE(1633-14-3) 1H NMR [m.chemicalbook.com]

- 5. 2,5-DIBROMO-1,4-BENZOQUINONE(1633-14-3) IR Spectrum [m.chemicalbook.com]

- 6. Page loading... [wap.guidechem.com]

- 7. academicjournals.org [academicjournals.org]

- 8. benchchem.com [benchchem.com]

- 9. fishersci.com [fishersci.com]

An In-depth Technical Guide to 2,5-Dibromo-p-benzoquinone for Drug Development Professionals

CAS Number: 1633-14-3

This technical guide provides a comprehensive overview of 2,5-Dibromo-p-benzoquinone, a versatile quinone derivative with significant potential in organic synthesis and drug discovery. This document, tailored for researchers, scientists, and professionals in drug development, details its chemical and physical properties, synthesis, and known biological activities, with a focus on its applications as a scaffold for novel therapeutic agents.

Chemical and Physical Properties

2,5-Dibromo-p-benzoquinone, also known as 2,5-dibromocyclohexa-2,5-diene-1,4-dione, is a yellow crystalline solid. Its core structure, a p-benzoquinone ring substituted with two bromine atoms, makes it a reactive molecule and a valuable intermediate in organic synthesis.[1]

| Property | Value | Reference |

| CAS Number | 1633-14-3 | [2] |

| Molecular Formula | C₆H₂Br₂O₂ | [2] |

| Molecular Weight | 265.89 g/mol | |

| Melting Point | 193 °C | |

| Appearance | Light yellow to brown powder/crystal | |

| Boiling Point (Predicted) | 277.3 ± 40.0 °C | |

| Density (Predicted) | 2.400 ± 0.06 g/cm³ |

Spectroscopic Data

| Spectrum | Data | Reference |

| ¹H NMR | A single peak is expected for the two equivalent vinyl protons. Spectrum available in DMSO-d6. | [3] |

| ¹³C NMR | Three signals are anticipated: one for the carbonyl carbons, one for the bromine-substituted carbons, and one for the carbons bearing a hydrogen atom. | [4] |

| Infrared (IR) | Characteristic peaks for C=O stretching (around 1660-1680 cm⁻¹) and C=C stretching are expected. | [5][6] |

| Mass Spectrometry (MS) | The mass spectrum would show the molecular ion peak and characteristic isotopic patterns for two bromine atoms. | [2] |

Synthesis of 2,5-Dibromo-p-benzoquinone

A common and effective method for the synthesis of 2,5-Dibromo-p-benzoquinone involves a two-step process starting from 1,4-dihydroxybenzene (hydroquinone).

Experimental Protocol

Step 1: Synthesis of 2,5-Dibromo-1,4-dihydroxybenzene

-

Suspend 1,4-dihydroxybenzene (0.2 mol, 22 g) in 200 mL of acetic acid.

-

With stirring, add a solution of bromine (0.4 mol, 64 g, 20.5 mL) in 20 mL of acetic acid. A slight increase in temperature will be observed.

-

A colorless precipitate should form within 10 minutes.

-

Continue stirring the mixture for 1 hour.

-

Filter the resulting solid and wash it with a small amount of acetic acid.

-

The mother liquor can be concentrated to yield additional product.

-

The typical yield is around 82% (43.9 g), with a melting point of 188-189 °C. The intermediate is used in the next step without further purification.

Step 2: Oxidation to 2,5-Dibromo-p-benzoquinone

-

In a suitable reaction vessel, combine 2,5-dibromo-1,4-dihydroxybenzene (2.67 g, 10.0 mmol), 50 mL of acetonitrile (CH₃CN), and 10 mL of water.

-

Add a catalytic amount of ceric ammonium nitrate (CAN) (2 mol%).

-

Slowly add tert-Butyl hydroperoxide (TBHP) in dichloromethane (CH₂Cl₂) (3.6 mmol/mL, 2.5 equivalents, 7.0 mL) dropwise over 8 hours using a perfusion pump.

-

Allow the reaction to proceed for a total of 12 hours.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in dichloromethane.

-

Extract the organic phase with dilute hydrochloric acid (2 mol/L, 30 mL), water (30 mL), and saturated sodium bicarbonate (NaHCO₃) solution.

-

Wash the organic phase with a saturated sodium chloride (NaCl) solution (30 mL) and dry it over magnesium sulfate (MgSO₄).

-

Remove the solvent under vacuum to obtain 2,5-Dibromo-p-benzoquinone as a yellow solid.

-

The expected yield is approximately 90% (2.36 g), with a melting point of 179-180 °C.

Caption: Synthetic workflow for 2,5-Dibromo-p-benzoquinone.

Applications in Drug Development

Quinone derivatives are a well-established class of compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and antifungal properties.[7][8] 2,5-Dibromo-p-benzoquinone serves as a key building block for the synthesis of more complex molecules with potential therapeutic applications.

The electrophilic nature of the quinone ring and the presence of two bromine atoms allow for versatile chemical modifications, such as nucleophilic substitution reactions with amines and thiols, to generate libraries of novel compounds for biological screening.

Mechanism of Action in Cancer

The cytotoxic effects of many quinone-containing compounds are attributed to two primary mechanisms: the inhibition of DNA topoisomerase II and the generation of reactive oxygen species (ROS).[9][10]

-

Topoisomerase II Inhibition: These enzymes are crucial for DNA replication and transcription. By stabilizing the transient DNA-topoisomerase II complex, quinone derivatives can lead to DNA strand breaks and ultimately trigger apoptosis in cancer cells.

-

Redox Cycling and ROS Generation: Quinones can undergo redox cycling, a process that involves the acceptance of one or two electrons to form semiquinone and hydroquinone species. This process can lead to the production of superoxide radicals and other ROS, which can cause oxidative damage to cellular components, including DNA, proteins, and lipids, inducing cell death.

Caption: General signaling pathway for quinone-induced cytotoxicity.

Conclusion

2,5-Dibromo-p-benzoquinone is a valuable and reactive intermediate for the synthesis of novel compounds with potential applications in drug discovery, particularly in the development of anticancer and antimicrobial agents. Its straightforward synthesis and the versatility of its chemical modifications make it an attractive scaffold for medicinal chemists. Further research into the biological activities of its derivatives is warranted to fully explore its therapeutic potential.

References

- 1. 2,5-DIBROMO-1,4-BENZOQUINONE CAS#: 1633-14-3 [amp.chemicalbook.com]

- 2. 2,5-Dibromo-1,4-benzoquinone | C6H2Br2O2 | CID 543093 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,5-DIBROMO-1,4-BENZOQUINONE(1633-14-3) 1H NMR spectrum [chemicalbook.com]

- 4. 2,5-DIBROMO-1,4-BENZOQUINONE(1633-14-3) 13C NMR spectrum [chemicalbook.com]

- 5. 2,5-DIBROMO-1,4-BENZOQUINONE(1633-14-3) IR Spectrum [chemicalbook.com]

- 6. rsc.org [rsc.org]

- 7. Studies on 1,4-Quinone Derivatives Exhibiting Anti-Leukemic Activity along with Anti-Colorectal and Anti-Breast Cancer Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Anti-cancer activities of 1,4-naphthoquinones: a QSAR study - PubMed [pubmed.ncbi.nlm.nih.gov]

Molecular weight and formula of 2,5-Dibromo-1,4-benzoquinone

For Researchers, Scientists, and Drug Development Professionals

Core Compound Specifications

Molecular Formula: C₆H₂Br₂O₂

Molecular Weight: 265.89 g/mol [1]

| Property | Value | Source |

| Molecular Formula | C₆H₂Br₂O₂ | PubChem[1] |

| Molecular Weight | 265.89 g/mol | PubChem[1] |

| CAS Number | 1633-14-3 | Sigma-Aldrich[2] |

| Appearance | Light yellow to brown crystalline powder | CymitQuimica |

| IUPAC Name | 2,5-dibromocyclohexa-2,5-diene-1,4-dione | PubChem[1] |

Synthesis Protocol

A detailed two-step experimental protocol for the synthesis of 2,5-Dibromo-1,4-benzoquinone is outlined below.

Experimental Workflow: Synthesis of 2,5-Dibromo-1,4-benzoquinone

Caption: Workflow for the two-step synthesis of 2,5-Dibromo-1,4-benzoquinone.

Step 1: Synthesis of 2,5-Dibromo-1,4-dihydroxybenzene

-

Suspend 1,4-dihydroxybenzene (0.2 mol, 22 g) in 200 mL of acetic acid.

-

With stirring, add a solution of bromine (0.4 mol, 64 g, 20.5 mL) in 20 mL of acetic acid. A slight increase in temperature will be observed.

-

A colorless precipitate will form within 10 minutes. Continue stirring the solution for 1 hour.

-

Filter the resulting solid and wash it with a small amount of acetic acid.

-

Concentrate the mother liquor to obtain additional product. The expected yield is approximately 82% (43.9 g).

Step 2: Oxidation to 2,5-Dibromo-1,4-benzoquinone

-

In a solution of acetonitrile (50 mL) and water (10 mL), dissolve 2,5-dibromo-1,4-dihydroxybenzene (2.67 g, 10.0 mmol).

-

Add ceric ammonium nitrate (CAN) (2 mol%) and tert-Butyl hydroperoxide (TBHP) in dichloromethane (CH₂Cl₂) (3.6 mmol/mL, 2.5 equivalents, 7.0 mL) to the solution. The TBHP solution should be added dropwise over 8 hours.

-

Allow the reaction to proceed for 12 hours.

-

Remove the solvent under vacuum.

-

Dissolve the residue in dichloromethane.

-

Extract the organic phase with dilute hydrochloric acid (2 mol/L, 30 mL), water (30 mL), and saturated sodium bicarbonate (NaHCO₃) solution.

-

Wash the organic phase with a saturated sodium chloride (NaCl) solution (30 mL) and dry it with magnesium sulfate (MgSO₄).

-

Remove the solvent under vacuum to obtain 2,5-Dibromo-1,4-benzoquinone as a yellow solid. The expected yield is approximately 90% (2.36 g).

Biological Activity and Potential in Drug Development

Quinone derivatives are a significant class of compounds in drug development, with many demonstrating antimicrobial and antitumor properties. The biological activity of benzoquinones is often attributed to their ability to induce oxidative stress through redox cycling and to act as Michael acceptors, leading to the alkylation of essential biomolecules.

Cytotoxicity and Mechanism of Action

Signaling Pathway: Benzoquinone-Induced ERK/MAPK Activation

Benzoquinones have been shown to activate the Extracellular signal-regulated kinase (ERK) / Mitogen-activated protein kinase (MAPK) signaling pathway through the production of ROS. This pathway is crucial in regulating cellular processes such as proliferation and apoptosis.

Caption: Proposed signaling pathway for benzoquinone-induced cellular effects.

This activation of the ERK/MAPK pathway can have dual effects, promoting proliferation at lower levels of activation while contributing to apoptosis at higher, sustained levels of cellular stress.

Experimental Protocols for Biological Evaluation

For researchers investigating the biological effects of 2,5-Dibromo-1,4-benzoquinone, the following experimental protocols are recommended.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

-

Cell Seeding: Plate cells in a 96-well plate at a suitable density and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of 2,5-Dibromo-1,4-benzoquinone in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and an untreated control.

-

Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Measurement: Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Experimental Workflow: MTT Cytotoxicity Assay

Caption: General workflow for determining the cytotoxicity of a compound using the MTT assay.

Conclusion

2,5-Dibromo-1,4-benzoquinone is a readily synthesizable compound with potential applications in drug development, likely stemming from its ability to induce cellular stress, a hallmark of many quinone-based therapeutic agents. The provided synthesis and biological evaluation protocols offer a foundational framework for researchers to further explore the therapeutic potential of this and related compounds. Future in-depth studies are warranted to elucidate the specific molecular targets and to quantify the cytotoxic efficacy of 2,5-Dibromo-1,4-benzoquinone against various cancer cell lines and microbial strains.

References

The Reactivity of 2,5-Dibromo-1,4-benzoquinone with Nucleophiles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Dibromo-1,4-benzoquinone is a versatile chemical intermediate with significant potential in the synthesis of novel compounds for applications in medicinal chemistry and materials science. Its reactivity is primarily characterized by nucleophilic substitution, where the bromine atoms are displaced by a variety of nucleophiles. This guide provides a comprehensive overview of the reactivity of 2,5-dibromo-1,4-benzoquinone with a focus on nitrogen and sulfur-based nucleophiles. Due to the limited availability of specific quantitative data for 2,5-dibromo-1,4-benzoquinone, this guide leverages data from the closely related and highly analogous compound, 2,3,5,6-tetrabromo-1,4-benzoquinone, to illustrate the expected reactivity and synthetic outcomes. Detailed experimental protocols, quantitative data, and mechanistic pathways are presented to facilitate further research and application of this reactive scaffold.

Introduction: The Electrophilic Nature of 2,5-Dibromo-1,4-benzoquinone

The chemical behavior of 2,5-dibromo-1,4-benzoquinone is dominated by the electrophilic character of its quinone ring. The two electron-withdrawing carbonyl groups, in conjunction with the inductive effect of the bromine atoms, render the carbon atoms of the ring susceptible to attack by nucleophiles. This reactivity is the foundation for the synthesis of a diverse array of substituted benzoquinone derivatives.

The position of the bromine atoms at the 2 and 5 positions is crucial to the molecule's reactivity. This substitution pattern enhances the electrophilicity of the carbon atoms bearing the bromine atoms, making them prime sites for nucleophilic substitution. Studies on analogous dihalobenzoquinones have shown that the 2,5-isomer is significantly more reactive towards nucleophiles than the 2,6-isomer, a phenomenon attributed to the more effective electronic activation in the 2,5-substitution pattern.

The primary reaction pathway for 2,5-dibromo-1,4-benzoquinone with nucleophiles is nucleophilic aromatic substitution (SNAr). In this mechanism, the nucleophile attacks the carbon atom bearing a bromine atom, leading to the formation of a Meisenheimer complex, a resonance-stabilized intermediate. Subsequent elimination of the bromide ion restores the aromaticity of the quinone ring, yielding the substituted product.

Reactivity with Amine Nucleophiles

Quantitative Data for the Reaction of 2,3,5,6-Tetrabromo-1,4-benzoquinone with Amines

The following table summarizes the yields for the synthesis of various 2,5-diamino-3,6-dibromo-1,4-benzoquinone derivatives from the reaction of 2,3,5,6-tetrabromo-1,4-benzoquinone with a selection of primary amines. This data is presented to illustrate the expected scope and efficiency of similar reactions with 2,5-dibromo-1,4-benzoquinone.

| Nucleophile (Amine) | Product | Yield (%)[2][3] |

| Aniline | 2,5-Dianilino-3,6-dibromo-1,4-benzoquinone | 65 |

| p-Toluidine | 2,5-Di(p-toluidino)-3,6-dibromo-1,4-benzoquinone | 56 |

| p-Anisidine | 2,5-Di(p-anisidino)-3,6-dibromo-1,4-benzoquinone | 89 |

| p-Nitroaniline | 2,5-Di(p-nitroanilino)-3,6-dibromo-1,4-benzoquinone | 96 |

| p-Aminobenzoic acid | 2,5-Di(p-carboxyanilino)-3,6-dibromo-1,4-benzoquinone | 82 |

| Sulfanilamide | 2,5-Di(sulfanilamido)-3,6-dibromo-1,4-benzoquinone | 78 |

| 4-Aminophenol | 2,5-Di(4-hydroxyanilino)-3,6-dibromo-1,4-benzoquinone | 90 |

| 2-Aminopyridine | 2,5-Di(2-pyridylamino)-3,6-dibromo-1,4-benzoquinone | 75 |

| 2-Aminothiazole | 2,5-Di(2-thiazolylamino)-3,6-dibromo-1,4-benzoquinone | 83 |

| 4-Aminophenazone | 2,5-Di(4-antipyrinylamino)-3,6-dibromo-1,4-benzoquinone | 79 |

| Trimethoprim | 2,5-Di(trimethoprim-yl)-3,6-dibromo-1,4-benzoquinone | 83 |

| Dapsone | 2,5-Di(dapson-yl)-3,6-dibromo-1,4-benzoquinone | 55 |

Experimental Protocol for the Synthesis of 2,5-Diamino-3,6-dibromo-1,4-benzoquinones from 2,3,5,6-Tetrabromo-1,4-benzoquinone

This protocol is adapted from the synthesis of 2,5-diamino-3,6-dibromo-1,4-benzoquinones from 2,3,5,6-tetrabromo-1,4-benzoquinone and serves as a representative procedure for the reaction of halogenated benzoquinones with amines.[2]

Materials:

-

2,3,5,6-Tetrabromo-1,4-benzoquinone (1.0 eq)

-

Amine nucleophile (2.0 eq)

-

Ethanol

-

Glacial Acetic Acid

-

Water

-

Sodium Acetate (catalytic amount)

Procedure:

-

In a round-bottom flask, a solution of 2,3,5,6-tetrabromo-1,4-benzoquinone (0.03 mol) is prepared in a mixture of ethanol (2 mL), glacial acetic acid (2 mL), and water (1 mL).

-

A small amount of sodium acetate is added to the stirred solution.

-

The desired amine (0.02 mol) is added to the reaction mixture.

-

The mixture is refluxed for 3 hours.

-

After cooling to room temperature, the reaction mixture is left to stand overnight.

-

The precipitated product is collected by filtration, washed with cold water, and recrystallized from a suitable solvent (e.g., glacial acetic acid or ethanol).

Reactivity with Thiol Nucleophiles

The reaction of halogenated benzoquinones with thiol nucleophiles offers a pathway to sulfur-containing derivatives, which are of interest for their electronic properties and biological activities. The reaction is believed to proceed through a Michael addition of the thiol to the quinone ring, followed by the elimination of a bromide ion. This addition-elimination mechanism results in the formation of a thioether linkage.[4]

While specific quantitative data for the reaction of 2,5-dibromo-1,4-benzoquinone with a broad range of thiols is scarce, studies on related chloro- and unsubstituted benzoquinones provide insight into the expected reactivity. For instance, the reaction of 2,5-dichloro-p-benzoquinone with p-nitrobenzenethiol results in the formation of 2,5-bis((4-nitrophenyl)thio)benzene-1,4-diol.[4] It is anticipated that 2,5-dibromo-1,4-benzoquinone would react similarly with thiols to yield the corresponding 2,5-dithioether-1,4-benzoquinone derivatives.

Reactivity with Other Nucleophiles

Information regarding the reactivity of 2,5-dibromo-1,4-benzoquinone with other nucleophiles, such as alcohols and phenoxides, is limited in the available literature. Based on the general principles of nucleophilic aromatic substitution on activated systems, it is plausible that under appropriate conditions (e.g., with strong alkoxides or phenoxides as nucleophiles and in a suitable solvent), substitution of the bromine atoms could occur to form the corresponding ether derivatives. However, without specific experimental data, these reactions remain speculative.

Mechanistic Pathways and Experimental Workflows

To visualize the underlying chemical processes and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.

General Mechanism of Nucleophilic Substitution

This diagram illustrates the general two-step addition-elimination mechanism for the reaction of 2,5-dibromo-1,4-benzoquinone with a generic nucleophile (Nu-).

Caption: General mechanism of nucleophilic substitution.

Synthetic Pathway to Substituted Benzoquinones

This diagram illustrates the synthetic pathways from 2,5-dibromo-1,4-benzoquinone to different classes of substituted derivatives based on the nucleophile used.

Caption: Synthetic pathways to substituted benzoquinones.

Experimental Workflow for Amine Substitution

This diagram outlines the typical experimental workflow for the synthesis of 2,5-diamino-3,6-dibromo-1,4-benzoquinones from a halogenated benzoquinone precursor.[2]

Caption: Experimental workflow for amine substitution.

Conclusion

2,5-Dibromo-1,4-benzoquinone is a highly reactive electrophile that readily undergoes nucleophilic substitution with a variety of nucleophiles, particularly amines. While specific quantitative data for this compound is somewhat limited, the extensive research on the analogous 2,3,5,6-tetrabromo-1,4-benzoquinone provides a strong predictive framework for its reactivity. The synthetic methodologies and mechanistic understanding presented in this guide offer a solid foundation for researchers and drug development professionals to explore the potential of 2,5-dibromo-1,4-benzoquinone as a scaffold for the synthesis of novel and potentially bioactive molecules. Further investigation into the reactivity of this compound with a broader range of nucleophiles is warranted to fully exploit its synthetic utility.

References

Key literature on 2,5-Dibromo-1,4-benzoquinone chemistry

An In-depth Technical Guide to the Chemistry of 2,5-Dibromo-1,4-benzoquinone

Introduction

2,5-Dibromo-1,4-benzoquinone is a valuable chemical intermediate in organic synthesis.[1][2] Its structure, featuring a quinone ring substituted with two bromine atoms, provides a unique combination of reactivity that makes it a versatile building block for more complex molecules. This guide provides a comprehensive overview of its synthesis, key reactions, and applications, with a focus on experimental details and quantitative data for researchers in chemistry and drug development. The bromine atoms can be utilized for further functionalization, making it particularly useful in the synthesis of pharmaceuticals and agrochemicals.[2] It is also used in materials science for developing organic electronic materials.[2]

Synthesis of 2,5-Dibromo-1,4-benzoquinone

A common and effective method for the preparation of 2,5-Dibromo-1,4-benzoquinone is a two-step process starting from 1,4-dihydroxybenzene (hydroquinone).[1] The first step involves the bromination of hydroquinone to form 2,5-dibromo-1,4-dihydroxybenzene, which is then oxidized to the desired product.[1]

Synthetic Workflow

Caption: Two-step synthesis of 2,5-Dibromo-1,4-benzoquinone.

Experimental Protocols

Step 1: Synthesis of 2,5-Dibromo-1,4-dihydroxybenzene[1]

-

Suspend 1,4-dihydroxybenzene (0.2 mol, 22 g) in acetic acid (200 mL).

-

With stirring, add a solution of bromine (0.4 mol, 64 g, 20.5 mL) in acetic acid (20 mL). A slight increase in temperature may be observed.

-

A colorless precipitate should form within 10 minutes.

-

Continue stirring the solution for 1 hour.

-

Filter the resulting solid and wash it with a small amount of acetic acid.

-

The mother liquor can be concentrated to obtain additional product.

Step 2: Synthesis of 2,5-Dibromo-1,4-benzoquinone[1]

-

In a suitable reaction vessel, combine 2,5-dibromo-1,4-dihydroxybenzene (2.67 g, 10.0 mmol), acetonitrile (50 mL), and water (10 mL).

-

Add a catalytic amount of ceric ammonium nitrate (CAN) (2 mol%).

-

Add tert-Butyl hydroperoxide (TBHP) in CH₂Cl₂ (3.6 mmol/mL, 2.5 equivalents, 7.0 mL) dropwise over 8 hours using a perfusion pump.

-

Allow the reaction to proceed for a total of 12 hours.

-

Remove the solvent under vacuum.

-

Dissolve the residue in dichloromethane.

-

Extract the organic phase with dilute hydrochloric acid (2 mol/L, 30 mL), water (30 mL), and saturated sodium bicarbonate solution.

-

Wash the organic phase with a saturated sodium chloride solution (30 mL).

-

Dry the organic phase with MgSO₄.

-

Remove the solvent under vacuum to yield 2,5-Dibromo-1,4-benzoquinone as a yellow solid.

Quantitative Data

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) | Reference |

| 2,5-Dibromo-1,4-dihydroxybenzene | C₆H₄Br₂O₂ | 267.90 | 185-189 | 82 | [1] |

| 2,5-Dibromo-1,4-benzoquinone | C₆H₂Br₂O₂ | 265.89 | 179-180 | 90 | [1] |

Reactivity and Key Reactions

The reactivity of 2,5-Dibromo-1,4-benzoquinone is dominated by the electrophilic nature of the quinone ring and the presence of the two bromine atoms, which can act as leaving groups in nucleophilic substitution reactions.

Nucleophilic Substitution

2,5-Dibromo-1,4-benzoquinone readily undergoes nucleophilic substitution reactions. The electron-withdrawing nature of the bromine atoms and the carbonyl groups activates the ring towards attack by nucleophiles. For instance, it can react with amines to form 2,5-diamino-substituted benzoquinones. While the direct reaction with 2,5-dibromo-1,4-benzoquinone is not detailed in the provided search results, a related reaction of 2,3,5,6-tetrabromo-1,4-benzoquinone with various amines to produce 2,5-diamino-3,6-dibromo-1,4-benzoquinones highlights the susceptibility of the brominated quinone core to nucleophilic attack.[3][4] This suggests that 2,5-dibromo-1,4-benzoquinone would be a suitable substrate for similar transformations.

General Workflow for Nucleophilic Substitution

Caption: General workflow for nucleophilic substitution reactions.

Cycloaddition Reactions

The double bonds in the quinone ring of 2,5-Dibromo-1,4-benzoquinone are activated by the electron-withdrawing bromine atoms, making them suitable dienophiles in Diels-Alder reactions. This allows for the construction of complex polycyclic systems.

Applications in Drug Development and Materials Science

Derivatives of 2,5-disubstituted-1,4-benzoquinones have been investigated for their potential biological activities. For example, various 2,5-disubstituted-1,4-benzoquinone derivatives have been synthesized and evaluated for their in vitro antimicrobial and cytotoxic activity.[5] The versatility of 2,5-Dibromo-1,4-benzoquinone as a starting material makes it a key component in the synthesis of such compounds.

In materials science, its utility is demonstrated in the preparation of binaphthol-type biaryls.[6] Furthermore, the quinone moiety is a common feature in redox-active materials, and 2,5-dibromo-1,4-benzoquinone can serve as a precursor to such functional materials.[2]

References

- 1. Page loading... [wap.guidechem.com]

- 2. 2,5-Dibromo-1,4-benzoquinone [myskinrecipes.com]

- 3. academicjournals.org [academicjournals.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of 2,5-disubstituted-1,4-benzoquinone derivatives as potential antimicrobial and cytotoxic agents [pubmed.ncbi.nlm.nih.gov]

- 6. 2,5-DIBROMO-1,4-BENZOQUINONE CAS#: 1633-14-3 [amp.chemicalbook.com]

An In-depth Technical Guide on the Discovery and History of Halogenated Benzoquinones

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological significance of halogenated benzoquinones. These compounds, characterized by a benzoquinone core with one or more halogen substituents, have attracted significant scientific interest due to their diverse chemical reactivity and potent biological activities. This document details key historical milestones, provides experimental protocols for their synthesis, summarizes their physicochemical properties, and explores their mechanisms of action through detailed signaling pathway diagrams.

A Historical Journey: The Discovery of Halogenated Benzoquinones

The story of halogenated benzoquinones is intricately linked to the broader history of quinone chemistry, which began in the 19th century. The parent compound, 1,4-benzoquinone, was first synthesized in 1838. Soon after, chemists began exploring the effects of introducing various substituents onto the quinone ring, leading to the discovery of its halogenated derivatives.

One of the earliest documented syntheses of a halogenated benzoquinone was that of 2,5-dibromo-p-benzoquinone by E. Sarauw in 1881, who prepared it through the bromination of hydroquinone.[1] This pioneering work opened the door for the synthesis and investigation of a wide array of halogenated benzoquinones.

The early 20th century saw the development of key synthetic reactions that facilitated the preparation of more complex halogenated quinones. The Zincke-Suhl reaction , first described by Theodor Zincke and R. Suhl in 1906, provided a method for the synthesis of cyclohexadienones, which can be precursors to substituted benzoquinones.[2][3] Another significant advancement was the Thiele-Winter acetoxylation , discovered by Johannes Thiele in 1898 and further developed by Ernst Winter, which allowed for the introduction of acetoxy groups onto the quinone ring, a process that could be combined with halogenation to create diverse structures.[4][5]

The synthesis of other halogenated benzoquinones followed, with methods for preparing 2,6-dichloro-1,4-benzoquinone and tetrabromo-p-benzoquinone being developed and refined over the years.[6][7] The advent of modern spectroscopic techniques in the mid-20th century, such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), greatly accelerated the characterization and structural confirmation of these compounds.

The biological activities of halogenated benzoquinones began to be systematically investigated in the latter half of the 20th century. Their potent cytotoxic and antimicrobial properties quickly became apparent, leading to their exploration as potential therapeutic agents.[8] More recently, research has focused on their role as disinfection byproducts in drinking water and their impact on human health, particularly their potential carcinogenicity.[9] This has spurred further investigation into their mechanisms of action at the molecular level, revealing their ability to induce oxidative stress and interfere with crucial cellular signaling pathways.

Physicochemical Properties and Spectroscopic Data

The physicochemical properties of halogenated benzoquinones are significantly influenced by the nature, number, and position of the halogen substituents. These properties, in turn, dictate their reactivity and biological activity. The following table summarizes key quantitative data for a selection of important halogenated benzoquinones.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Redox Potential (E°' vs SHE, pH 7) | Key Spectroscopic Data |

| 2,6-Dichloro-1,4-benzoquinone | C₆H₂Cl₂O₂ | 176.98 | 122-124 | ~ +0.22 V[10] | ¹H NMR (CDCl₃): δ 7.0 ppm (s, 2H). ¹³C NMR (CDCl₃): δ 178.9 (C=O), 145.2 (C-Cl), 136.5 (C-H). IR (KBr, cm⁻¹): ~1670 (C=O), ~1570 (C=C). MS (m/z): 176 (M⁺), 178 (M⁺+2), 180 (M⁺+4).[9] |

| 2,5-Dibromo-p-benzoquinone | C₆H₂Br₂O₂ | 265.89 | 188-191 | Not readily available | ¹H NMR (CDCl₃): δ 7.2 ppm (s, 2H). ¹³C NMR (CDCl₃): δ 178.5 (C=O), 139.5 (C-H), 135.0 (C-Br). IR (KBr, cm⁻¹): ~1660 (C=O), ~1560 (C=C). MS (m/z): 264 (M⁺), 266 (M⁺+2), 268 (M⁺+4).[1] |

| 2,6-Dibromo-p-benzoquinone | C₆H₂Br₂O₂ | 265.89 | 123-125 | Not readily available | ¹H NMR: Expected singlet for two equivalent vinyl protons. ¹³C NMR: Signals for C=O, C-Br, and C-H. IR (cm⁻¹): ~1650-1690 (C=O). MS: Characteristic isotopic pattern for two bromine atoms (M, M+2, M+4 peaks).[11] |

| Tetrabromo-p-benzoquinone | C₆Br₄O₂ | 423.68 | ~300 | Not readily available | ¹³C NMR: Expected signals for C=O and C-Br. IR (KBr, cm⁻¹): ~1670 (C=O). MS (m/z): 420 (M⁺) with characteristic isotopic pattern for four bromine atoms.[7] |

| 2,3,5,6-Tetrafluoro-p-benzoquinone | C₆F₄O₂ | 180.06 | 183-186 (sublimes)[12] | Not readily available | ¹³C NMR: Expected signals for C=O and C-F. IR (KBr, cm⁻¹): ~1700 (C=O). MS (m/z): 180 (M⁺).[12] |

| 2,6-Diiodo-p-benzoquinone | C₆H₂I₂O₂ | 359.89 | Not readily available | Not readily available | ¹H NMR: Expected singlet for two equivalent vinyl protons. ¹³C NMR: Expected signals for C=O, C-I, and C-H. IR (cm⁻¹): Expected C=O and C=C stretching bands. MS (m/z): 360 (M⁺). |

Key Experimental Protocols

The synthesis of halogenated benzoquinones typically involves the oxidation of a corresponding substituted phenol or hydroquinone. The choice of halogenating and oxidizing agents, as well as the reaction conditions, determines the final product.

Synthesis of 2,6-Dichloro-1,4-benzoquinone

This protocol describes a modern approach to the synthesis of 2,6-dichloro-1,4-benzoquinone from 2,4,6-trichlorophenol.

Materials:

-

2,4,6-trichlorophenol

-

Methanol

-

5% Nitric acid

-

Oxygen gas

Procedure:

-

In a 1000 mL closed four-neck reaction flask, dissolve 197.5 g of 2,4,6-trichlorophenol in 600 g of methanol with stirring.

-

In a separate 2000 mL sealed four-neck reaction flask, add 200 mL of 5% dilute nitric acid.

-

Begin adding the dissolved 2,4,6-trichlorophenol solution to the nitric acid solution.

-

Introduce oxygen gas at a pressure of 2 atm.

-

Maintain the reaction temperature at 20 °C with stirring for 2 hours.

-

After the reaction is complete, the product is collected by filtration.

This method has been reported to yield 167 g (93.3%) of 2,6-dichloro-p-benzoquinone.[6]

Synthesis of 2,5-Dibromo-p-benzoquinone

This protocol outlines a two-step synthesis of 2,5-dibromo-p-benzoquinone starting from hydroquinone.[1]

Step 1: Bromination of Hydroquinone

-

To a suspension of 1,4-dihydroxybenzene (hydroquinone) (22 g, 0.2 mol) in 200 mL of acetic acid, add a solution of bromine (64 g, 0.4 mol) in 20 mL of acetic acid with stirring.

-

Allow the reaction temperature to increase slightly. A colorless precipitate of 2,5-dibromo-1,4-dihydroxybenzene will form within 10 minutes.

-

Stir the mixture for an additional hour.

-

Collect the solid product by filtration and wash with a small amount of acetic acid.

Step 2: Oxidation to 2,5-Dibromo-p-benzoquinone

-

Suspend the 2,5-dibromo-1,4-dihydroxybenzene from the previous step in a suitable solvent (e.g., acetic acid).

-

Add an oxidizing agent, such as nitric acid or chromium trioxide, and stir the mixture until the reaction is complete (monitored by TLC).

-

The crude product can be purified by recrystallization.

Synthesis of 2,5-Diamino-3,6-dibromo-1,4-benzoquinones

This general procedure describes the synthesis of 2,5-diamino-3,6-dibromo-1,4-benzoquinone derivatives via nucleophilic substitution of tetrabromo-p-benzoquinone.[8]

Materials:

-

2,3,5,6-Tetrabromo-1,4-benzoquinone

-

Desired primary or secondary amine

-

Ethanol (EtOH)

-

Glacial acetic acid (GAA)

-

Water (H₂O)

-

Sodium acetate

Procedure:

-

To a well-stirred solution of 2,3,5,6-tetrabromo-1,4-benzoquinone (0.106 g, 0.03 mole) in a mixture of 2 mL EtOH, 2 mL GAA, and 1 mL H₂O containing a small amount of sodium acetate, add the desired amino compound (0.02 mole).

-

Reflux the reaction mixture for 3 hours.

-

Allow the mixture to stand overnight at room temperature.

-

The precipitated product is collected by filtration and recrystallized from a suitable solvent.

Biological Activities and Mechanisms of Action

Halogenated benzoquinones exhibit a broad spectrum of biological activities, including cytotoxicity, carcinogenicity, and antimicrobial effects. These activities are primarily attributed to their ability to induce oxidative stress and covalently modify cellular macromolecules.

Induction of Oxidative Stress and the Nrf2 Signaling Pathway

A key mechanism of halogenated benzoquinone toxicity is the generation of reactive oxygen species (ROS). This can occur through redox cycling, where the quinone is reduced to a semiquinone radical, which then reacts with molecular oxygen to produce superoxide radicals and regenerate the parent quinone. This cycle leads to a buildup of ROS, causing oxidative damage to DNA, proteins, and lipids.

Cells have evolved a protective mechanism against oxidative stress, primarily mediated by the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. Upon exposure to electrophiles or ROS, Keap1 is modified, releasing Nrf2, which then translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and detoxification genes, leading to their transcription. Halogenated benzoquinones have been shown to be potent activators of the Nrf2 pathway.[13][14]

Activation of MAPK Signaling Pathways

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are crucial for regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The three main MAPK families are the extracellular signal-regulated kinases (ERKs), the c-Jun N-terminal kinases (JNKs), and the p38 MAPKs.[15] Halogenated benzoquinones can activate the JNK and p38 MAPK pathways, which are often associated with cellular stress responses and apoptosis.[5]

Induction of Apoptosis

Apoptosis, or programmed cell death, is a critical process for removing damaged or unwanted cells. Halogenated benzoquinones are potent inducers of apoptosis.[2][16] This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The generation of ROS by these compounds can lead to mitochondrial dysfunction, release of cytochrome c, and subsequent activation of caspases, the key executioners of apoptosis.

Conclusion

Halogenated benzoquinones have a rich and evolving history, from their initial discovery as novel chemical entities to their current status as compounds of significant biological and environmental interest. Their synthesis has been refined over more than a century, and their potent biological activities continue to be a subject of intense research. This technical guide has provided a foundational understanding of their history, synthesis, properties, and mechanisms of action, offering a valuable resource for researchers, scientists, and drug development professionals working with these fascinating and challenging molecules. Further research into the specific interactions of different halogenated benzoquinones with cellular targets will undoubtedly unveil new therapeutic opportunities and a deeper understanding of their toxicological profiles.

References

- 1. benchchem.com [benchchem.com]

- 2. 2,6-Dimethoxy-1,4-Benzoquinone | C8H8O4 | CID 68262 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. auremn.org [auremn.org]

- 5. Thymoquinone activates MAPK pathway in hippocampus of streptozotocin-treated rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Molecular mechanism of nrf2 activation by oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. US4562004A - 2,3,5,6-Tetrasubstituted p-benzoquinones and their preparation - Google Patents [patents.google.com]

- 8. The role of tetrahydroxyquinone solubility on apoptosis induction in human colorectal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 2,6-Dichloro-1,4-benzoquinone | C6H2Cl2O2 | CID 12771 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. A systematic analysis of Nrf2 pathway activation dynamics during repeated xenobiotic exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. p-Benzoquinone, 2,3,5,6-tetrafluoro- [webbook.nist.gov]

- 13. Activation of the NRF2 signaling pathway by copper-mediated redox cycling of para- and ortho-hydroquinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Nrf2 and HSF-1 Pathway Activation via Hydroquinone-Based Proelectrophilic Small Molecules Is Regulated by Electrochemical Oxidation Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 15. MAPK signaling pathway | Abcam [abcam.com]

- 16. rsc.org [rsc.org]

Potential Research Areas for 2,5-Dibromo-1,4-benzoquinone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dibromo-1,4-benzoquinone is a halogenated aromatic compound belonging to the quinone class of molecules. Quinones are widely recognized for their diverse biological activities, and their structures are integral to several clinically used anticancer agents. The electrophilic nature of the quinone ring, coupled with the presence of bromine atoms, makes 2,5-dibromo-1,4-benzoquinone a versatile building block in synthetic and medicinal chemistry. This technical guide provides a comprehensive overview of the synthesis, potential biological activities, and key experimental protocols related to 2,5-dibromo-1,4-benzoquinone, highlighting its promise as a scaffold for the development of novel therapeutic agents. While direct quantitative biological data for the parent compound is limited in publicly available literature, the activities of its derivatives suggest fertile ground for future research.

Synthesis and Chemical Properties

Synthesis of 2,5-Dibromo-1,4-benzoquinone

The synthesis of 2,5-dibromo-1,4-benzoquinone is typically achieved through a two-step process starting from 1,4-dihydroxybenzene (hydroquinone). The first step involves the bromination of hydroquinone to yield 2,5-dibromo-1,4-dihydroxybenzene, which is subsequently oxidized to the target compound.

Chemical Properties

| Property | Value |

| Molecular Formula | C₆H₂Br₂O₂ |

| Molecular Weight | 265.89 g/mol |

| Melting Point | 193 °C |

| Appearance | Light yellow to brown powder/crystals |

The reactivity of 2,5-dibromo-1,4-benzoquinone is characterized by the electrophilicity of the quinone ring. The carbon-carbon double bonds are susceptible to nucleophilic attack, particularly via Michael addition, and the bromine atoms can be displaced by suitable nucleophiles. This reactivity is the foundation for its use as a precursor in the synthesis of a variety of derivatives.

Potential Research Areas and Biological Activities of Derivatives

Antimicrobial Activity

A notable area of research is the synthesis of 2,5-diamino-3,6-dibromo-1,4-benzoquinones. These compounds are prepared by reacting a tetrabrominated p-benzoquinone with various amines. A study on a series of such derivatives demonstrated their potential as antimicrobial agents.

Table 1: Antimicrobial Activity of 2,5-diamino-3,6-dibromo-1,4-benzoquinone Derivatives (Zone of Inhibition in mm) [1]

| Compound | Amine Substituent | Bacillus subtilis | Staphylococcus aureus | Escherichia coli | Pseudomonas aeruginosa | Aspergillus niger | Candida albicans |

| II | Aniline | 12 | 13 | 27 | 18 | 15 | 16 |

| III | Sulfanilamide | 17 | 2 | 20 | 20 | 17 | 18 |

| IV | 4-Aminoantipyrine | 13 | 14 | 20 | 18 | 16 | 17 |

| V | 4-Aminobenzoic acid | 12 | 18 | 18 | 16 | 15 | 16 |

| VI | 4-Toluidine | 18 | 12 | 23 | 22 | 18 | 19 |

| VII | 4-Nitroaniline | 19 | 17 | 13 | 22 | 17 | 18 |

| VIII | 4-Aminophenol | 19 | 18 | 21 | 20 | 18 | 19 |

| IX | 4-Chloroaniline | 19 | 19 | 17 | 20 | 17 | 18 |

| X | 2,4-Dinitroaniline | 14 | 16 | 25 | 22 | 19 | 20 |

| XI | 4-Aminodiphenylamine | 22 | 23 | 18 | 16 | 20 | 21 |

These results indicate that derivatives of the dibromo-benzoquinone scaffold possess significant activity against a range of bacteria and fungi, warranting further investigation into their mechanisms of action and potential for development as novel antibiotics.

Anticancer Activity

The quinone moiety is a well-established pharmacophore in anticancer drug design. The cytotoxic effects of quinones are often attributed to two primary mechanisms:

-

Generation of Reactive Oxygen Species (ROS): Quinones can undergo redox cycling within cells, leading to the production of superoxide anions and other ROS. This induces oxidative stress, damaging cellular components and triggering apoptosis.[2]

-

Michael Addition: The electrophilic nature of the quinone ring allows it to act as a Michael acceptor, forming covalent bonds with nucleophilic residues in biomolecules such as proteins and DNA. This can disrupt their function and lead to cell death.

While specific IC50 values for 2,5-dibromo-1,4-benzoquinone against cancer cell lines are not reported in the reviewed literature, the known anticancer properties of other halogenated quinones suggest this is a promising area for future research.

General Mechanism of Action: ROS-Induced Apoptosis

A common mechanism of action for many quinone-based anticancer agents is the induction of apoptosis through the generation of reactive oxygen species. This process involves a cascade of events within the cell, ultimately leading to programmed cell death.

Experimental Protocols

This section provides detailed methodologies for the synthesis of 2,5-dibromo-1,4-benzoquinone and its derivatives, as well as for the evaluation of their biological activities.

Synthesis of 2,5-Dibromo-1,4-benzoquinone

Step 1: Synthesis of 2,5-Dibromo-1,4-dihydroxybenzene

-

In a suitable reaction vessel, suspend 1,4-dihydroxybenzene (0.2 mol, 22 g) in 200 mL of acetic acid.

-

With stirring, add a solution of bromine (0.4 mol, 64 g) in 20 mL of acetic acid.

-

Continue stirring for 1 hour at room temperature.

-

Collect the resulting colorless precipitate by filtration and wash with a small amount of acetic acid.

-

The mother liquor can be concentrated to obtain additional product.

Step 2: Synthesis of 2,5-Dibromo-1,4-benzoquinone

-

Dissolve 2,5-dibromo-1,4-dihydroxybenzene (10.0 mmol, 2.67 g) in a mixture of 50 mL of acetonitrile and 10 mL of water.

-

Add a catalytic amount of ceric ammonium nitrate (CAN) (2 mol%).

-

Add a solution of tert-butyl hydroperoxide (TBHP) in dichloromethane (3.6 mmol/mL, 2.5 equivalents, 7.0 mL) dropwise over 8 hours.

-

Allow the reaction to proceed for a total of 12 hours.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in dichloromethane and extract sequentially with dilute hydrochloric acid (2 mol/L), water, and saturated sodium bicarbonate solution.

-

Wash the organic phase with a saturated sodium chloride solution and dry over magnesium sulfate.

-

Remove the solvent under reduced pressure to yield 2,5-dibromo-1,4-benzoquinone as a yellow solid.

Synthesis of 2,5-diamino-3,6-dibromo-1,4-benzoquinone Derivatives[1]

-

To a stirred solution of 2,3,5,6-tetrabromo-1,4-benzoquinone (0.03 mol) in a mixture of 2 mL of ethanol, 2 mL of glacial acetic acid, and 1 mL of water, add a small amount of sodium acetate.

-

Add the desired amino compound (0.02 mol).

-

Reflux the reaction mixture for 3 hours.

-

Allow the mixture to stand overnight at room temperature.

-

Collect the precipitated product by filtration.

-

Recrystallize the product from a suitable solvent (e.g., glacial acetic acid or DMSO).

Cytotoxicity Evaluation using MTT Assay

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in the appropriate cell culture medium. Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and an untreated control.

-

Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified incubator with 5% CO₂.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Antimicrobial Susceptibility Testing using Broth Microdilution

References

In-Depth Technical Guide to 2,5-Dibromo-1,4-benzoquinone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,5-Dibromo-1,4-benzoquinone, a halogenated quinone of significant interest in synthetic chemistry and with potential applications in materials science and drug discovery. This document details its chemical identity, physicochemical properties, synthesis protocols, and key reactions, presenting data in a clear and accessible format for laboratory and research use.

Chemical Identity and Synonyms

2,5-Dibromo-1,4-benzoquinone is a key synthetic intermediate. Its formal IUPAC name is 2,5-dibromocyclohexa-2,5-diene-1,4-dione.[1] It is also known by a variety of synonyms, which are useful to recognize when searching chemical databases and literature.

| Identifier Type | Value |

| IUPAC Name | 2,5-dibromocyclohexa-2,5-diene-1,4-dione |

| CAS Number | 1633-14-3 |

| PubChem CID | 543093 |

| Synonyms | Dibromobenzoquinone, 2,5-Dibromo-p-quinone, 2,5-DIBROMO-P-QUINONE, 2,5-DIBROMO-2,5-CYCLOHEXADIENE-1,4-DIONE, 2,5-Dibromo-p-benzoquinone |

Physicochemical Properties

A summary of the key physicochemical properties of 2,5-Dibromo-1,4-benzoquinone is presented below. These properties are crucial for its handling, storage, and application in various experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₆H₂Br₂O₂ | [1] |

| Molecular Weight | 265.89 g/mol | [1] |

| Appearance | Light yellow to brown powder/crystal | [2] |

| Melting Point | 193 °C | [3] |

| Boiling Point (Predicted) | 277.3 ± 40.0 °C | [3] |

| Density (Predicted) | 2.400 ± 0.06 g/cm³ | [3] |

| Purity | >98.0% (GC) | [2] |

Experimental Protocols

Synthesis of 2,5-Dibromo-1,4-benzoquinone

A reliable two-step synthesis protocol for 2,5-Dibromo-1,4-benzoquinone starting from 1,4-dihydroxybenzene (hydroquinone) has been reported.

Step 1: Synthesis of 2,5-Dibromo-1,4-dihydroxybenzene

-

Suspend 1,4-dihydroxybenzene (0.2 mol, 22 g) in 200 mL of acetic acid.

-

With stirring, add a solution of bromine (0.4 mol, 64 g, 20.5 mL) in 20 mL of acetic acid. A slight increase in temperature will be observed.

-

A colorless precipitate should form within 10 minutes.

-

Continue stirring the solution for 1 hour.

-

Filter the resulting solid and wash it with a small amount of acetic acid.

-

The mother liquor can be concentrated to obtain additional product. The expected yield is approximately 82% (43.9 g) with a melting point of 185-189 °C.

Step 2: Oxidation to 2,5-Dibromo-1,4-benzoquinone

-

In a solution of 50 mL of acetonitrile (CH₃CN) and 10 mL of water, dissolve 2,5-dibromo-1,4-dihydroxybenzene (2.67 g, 10.0 mmol).

-

Add ceric ammonium nitrate (CAN) (2 mol%) as a catalyst.

-

Add tert-Butyl hydroperoxide (TBHP) in dichloromethane (CH₂Cl₂) (3.6 mmol/mL, 2.5 equivalents, 7.0 mL) dropwise over 8 hours using a perfusion pump.

-

After 12 hours of reaction, remove the solvent under vacuum.

-

Dissolve the residue in dichloromethane.

-

Extract the organic phase with dilute hydrochloric acid (2 mol/L, 30 mL), water (30 mL), and saturated sodium bicarbonate (NaHCO₃) solution.

-

Wash the organic phase with a saturated sodium chloride (NaCl) solution (30 mL) and dry it with magnesium sulfate (MgSO₄).

-

Remove the solvent under vacuum to obtain 2,5-Dibromo-1,4-benzoquinone as a yellow solid. The expected yield is approximately 90% (2.36 g) with a melting point of 179-180 °C.

Caption: A workflow diagram illustrating the two-step synthesis of 2,5-Dibromo-1,4-benzoquinone.

Reactivity and Potential Applications

2,5-Dibromo-1,4-benzoquinone is a versatile reagent in organic synthesis, primarily utilized in the preparation of more complex molecules.

One of its key applications is in the synthesis of binaphthol-type biaryls.[4] Additionally, it serves as a precursor for the synthesis of various substituted benzoquinones, such as 2,5-diamino-3,6-dibromo-1,4-benzoquinones, which have been investigated for their antimicrobial and antitumor properties. The synthesis of these derivatives typically involves the nucleophilic substitution of the bromine atoms with various amines.

Caption: A diagram showing the main reaction pathways for 2,5-Dibromo-1,4-benzoquinone.

Spectroscopic Data

-

Infrared (IR) Spectroscopy: Expected to show characteristic peaks for the C=O and C=C bonds of the quinone ring.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectra would show signals corresponding to the protons on the quinone ring, while ¹³C NMR would show signals for the carbonyl and vinyl carbons.

-

Mass Spectrometry (MS): The mass spectrum would be expected to show the molecular ion peak and fragmentation patterns consistent with the structure.

For derivatives such as 2,5-di-(p-anisidino)-3,6-dibromo-1,4-benzoquinone, characteristic IR peaks are observed at 1633, 1580, 3280, and 1420 cm⁻¹. The ¹H NMR spectrum shows multiplets for the aromatic protons and singlets for the NH and OCH₃ protons. The mass spectrum shows characteristic fragments for the parent compound and its substituents.

Safety and Handling

2,5-Dibromo-1,4-benzoquinone is classified as an irritant. It is important to handle this chemical with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

This technical guide provides a foundational understanding of 2,5-Dibromo-1,4-benzoquinone for researchers and professionals. For more specific applications and in-depth studies, consulting the primary literature is recommended.

References

Methodological & Application

Application Notes and Protocols: 2,5-Dibromo-1,4-benzoquinone in Diels-Alder Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2,5-dibromo-1,4-benzoquinone as a dienophile in Diels-Alder reactions. This versatile building block offers a pathway to complex polycyclic structures, which are of significant interest in medicinal chemistry and materials science. The protocols provided herein are intended to serve as a foundational guide for the synthesis and application of novel compounds derived from this powerful cycloaddition reaction.

Introduction to 2,5-Dibromo-1,4-benzoquinone in Diels-Alder Reactions

The Diels-Alder reaction is a cornerstone of organic synthesis, enabling the construction of six-membered rings with high stereocontrol. In this [4+2] cycloaddition, a conjugated diene reacts with a dienophile. 2,5-Dibromo-1,4-benzoquinone serves as an activated dienophile due to the electron-withdrawing nature of the two bromine atoms and the carbonyl groups. This enhanced electrophilicity promotes its reaction with a wide range of dienes, leading to the formation of functionalized bicyclic and polycyclic adducts.

The bromine substituents on the benzoquinone ring not only activate the dienophile but also provide valuable synthetic handles for further molecular elaboration. The resulting Diels-Alder adducts can be subjected to various post-cycloaddition modifications, including aromatization, skeletal rearrangements, and functional group transformations, to generate diverse molecular architectures.

Key Applications

-

Synthesis of Polycyclic Aromatic Compounds: The Diels-Alder adducts of 2,5-dibromo-1,4-benzoquinone can be aromatized to yield substituted polycyclic aromatic hydrocarbons, a class of compounds with applications in materials science and as scaffolds for drug discovery.

-

Access to Novel Bioactive Molecules: The resulting polycyclic frameworks can serve as precursors to complex natural products and their analogs, which may exhibit a range of biological activities.

-

Development of Functional Materials: The rigid, well-defined structures accessible through this methodology are of interest in the design of new organic electronic materials.

Data Presentation: Predicted Reactivity in Diels-Alder Reactions

While extensive quantitative data for the Diels-Alder reactivity of 2,5-dibromo-1,4-benzoquinone is not abundant in the literature, its reactivity can be predicted based on fundamental electronic and steric principles. The following table summarizes the expected reactivity profile.

| Feature | Expected Influence on Diels-Alder Reactivity | Rationale |

| Electronic Effects | High Reactivity | The two electron-withdrawing bromine atoms and the two carbonyl groups significantly lower the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the dienophile, facilitating the reaction with the HOMO (Highest Occupied Molecular Orbital) of the diene.[1] |

| Regioselectivity | Influenced by Diene Substituents | The regiochemical outcome of the reaction with unsymmetrical dienes will be governed by the electronic and steric nature of the substituents on the diene. |

| Stereoselectivity | Endo Rule Preference | As with most Diels-Alder reactions, the formation of the endo product is generally favored under kinetic control due to secondary orbital interactions. |

| Steric Hindrance | Moderate | The bromine atoms at the C2 and C5 positions are adjacent to the carbonyl groups and may exert some steric influence on the approaching diene. However, this is generally less significant than substituents at the double bond.[1] |

Experimental Protocols

The following is a general experimental protocol for the Diels-Alder reaction of 2,5-dibromo-1,4-benzoquinone with a generic diene, such as cyclopentadiene. This protocol should be adapted and optimized based on the specific diene used and the desired outcome.

Materials:

-

2,5-Dibromo-1,4-benzoquinone

-

Diene (e.g., freshly distilled cyclopentadiene)

-

Anhydrous reaction solvent (e.g., dichloromethane, toluene, or diethyl ether)

-

Inert gas (e.g., nitrogen or argon)

-

Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)

-

Thin-layer chromatography (TLC) supplies for reaction monitoring

-

Purification supplies (e.g., silica gel for column chromatography, recrystallization solvents)

General Procedure:

-

Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve 2,5-dibromo-1,4-benzoquinone (1.0 eq.) in the chosen anhydrous solvent.

-

Addition of Diene: To the stirred solution, add the diene (1.0 - 1.2 eq.) dropwise at room temperature. For highly reactive dienes, the reaction may be exothermic, and cooling in an ice bath may be necessary.

-

Reaction Monitoring: Monitor the progress of the reaction by TLC. The disappearance of the yellow-colored 2,5-dibromo-1,4-benzoquinone spot is a good indicator of reaction progression.

-

Work-up: Once the reaction is complete, remove the solvent under reduced pressure.

-

Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol, hexanes/ethyl acetate).

-

Characterization: Characterize the purified Diels-Alder adduct by standard analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and IR spectroscopy.

Example with Cyclopentadiene:

-

Reaction Time: Typically a few hours at room temperature.

-

Expected Product: The endo adduct is the kinetically favored product.

-

Notes: Freshly cracked cyclopentadiene should be used for optimal results.

Mandatory Visualizations

Caption: General workflow for the Diels-Alder reaction of 2,5-dibromo-1,4-benzoquinone.

Caption: Logical relationship of the Diels-Alder reaction and subsequent modifications.

References

Application Notes and Protocols: 2,5-Dibromo-1,4-benzoquinone in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dibromo-1,4-benzoquinone is a versatile reagent in organic synthesis, primarily utilized as a building block for the synthesis of various heterocyclic compounds and as an oxidizing agent. Its chemical reactivity is dominated by the electron-deficient quinone ring and the presence of two bromine substituents, which can act as leaving groups in nucleophilic substitution reactions or influence the dienophilic character of the molecule in cycloaddition reactions. These application notes provide detailed protocols for the preparation of 2,5-dibromo-1,4-benzoquinone and its subsequent use in key synthetic transformations, supported by quantitative data and reaction schemes.

I. Preparation of 2,5-Dibromo-1,4-benzoquinone

A common and efficient method for the preparation of 2,5-dibromo-1,4-benzoquinone involves a two-step synthesis starting from 1,4-dihydroxybenzene (hydroquinone). The first step is the bromination of hydroquinone to yield 2,5-dibromo-1,4-dihydroxybenzene, which is subsequently oxidized to the desired 2,5-dibromo-1,4-benzoquinone.[1][2]

Experimental Protocol:

Step 1: Synthesis of 2,5-Dibromo-1,4-dihydroxybenzene [1][2]

-

In a suitable reaction vessel, suspend 1,4-dihydroxybenzene (0.2 mol, 22 g) in 200 mL of acetic acid.

-

With stirring, add a solution of bromine (0.4 mol, 64 g, 20.5 mL) in 20 mL of acetic acid. A slight increase in temperature may be observed.

-

A colorless precipitate should form within 10 minutes. Continue stirring the mixture for 1 hour.

-

Filter the resulting solid and wash it with a small amount of acetic acid.

-

Concentrate the mother liquor to obtain additional product.

-

The obtained 2,5-dibromo-1,4-dihydroxybenzene (yield: 82%, melting point: 185-187°C) can be used in the next step without further purification.[1][2]

Step 2: Synthesis of 2,5-Dibromo-1,4-benzoquinone [1][2]

-

To a solution of 2,5-dibromo-1,4-dihydroxybenzene (10.0 mmol, 2.67 g) in 50 mL of acetonitrile and 10 mL of water, add a catalytic amount of ceric ammonium nitrate (CAN) (2 mol%).

-

Add a solution of tert-butyl hydroperoxide (TBHP) in dichloromethane (3.6 mmol/mL, 2.5 equivalents, 7.0 mL) dropwise over a period of 8 hours using a syringe pump.

-

Stir the reaction mixture for a total of 12 hours.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in dichloromethane and extract the organic phase with dilute hydrochloric acid (2 mol/L, 30 mL), water (30 mL), and saturated sodium bicarbonate solution (30 mL).

-

Wash the organic phase with a saturated sodium chloride solution (30 mL) and dry it over magnesium sulfate.

-

Remove the solvent under vacuum to obtain 2,5-dibromo-1,4-benzoquinone as a yellow solid (yield: 90%, melting point: 179-180°C).[1][2]

II. Application in the Synthesis of 2,5-Diamino-3,6-dibromo-1,4-benzoquinone Derivatives